Synthesis and characterization of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Synthesis and characterization of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
Foreword: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework represents a class of fused N-heterocyclic compounds of paramount importance in medicinal chemistry.[1] This privileged scaffold is a cornerstone in the design of novel therapeutics due to its structural versatility and its ability to modulate a wide array of biological targets.[2] Compounds built upon this core have demonstrated a remarkable spectrum of pharmacological activities, including potent roles as anticancer, anti-inflammatory, and antiviral agents.[3] A significant portion of their therapeutic potential stems from their efficacy as protein kinase inhibitors, targeting key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4] Marketed drugs and numerous clinical candidates for treating solid tumors, for instance, feature the pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical relevance.[5] This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, promising derivative: 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol.
Part 1: Strategic Synthesis
The principal and most efficient route to constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole, acting as a 1,3-bisnucleophile, and a 1,3-biselectrophilic compound.[1] The regioselectivity and yield of this reaction are governed by the nature of the substituents and the reaction conditions chosen. For the target molecule, 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol, the synthesis strategically combines 3-methyl-4-phenyl-1H-pyrazol-5-amine with ethyl benzoylacetate.
Causality of Reagent Selection:
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3-methyl-4-phenyl-1H-pyrazol-5-amine: This precursor provides the foundational pyrazole ring and introduces the required methyl group at the C2 position and one of the phenyl groups at the C3 position of the final fused system.
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Ethyl Benzoylacetate (a β-ketoester): This 1,3-biselectrophile furnishes the atoms necessary to form the pyrimidine ring. The benzoyl group delivers the second phenyl substituent (at C5), while the ester and adjacent ketone provide the carbonyl carbons that will ultimately form the C7-ol and C6 positions of the pyrimidine ring after cyclization and tautomerization.
Reaction Mechanism and Rationale:
The reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto the more electrophilic ketone carbonyl of the ethyl benzoylacetate. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the ester carbonyl. The subsequent elimination of ethanol and tautomerization of the resulting pyrimidinone yields the stable 7-ol aromatic system. Acetic acid is often employed as both a solvent and a catalyst, as it facilitates both the initial condensation and the subsequent dehydration and cyclization steps.
Experimental Protocol: Synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 3-methyl-4-phenyl-1H-pyrazol-5-amine (1.0 eq.) and ethyl benzoylacetate (1.0 eq.) in glacial acetic acid (15-20 mL).
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Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring.
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Precipitation: A solid precipitate of the crude product will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
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Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
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Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
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Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualization of the Synthetic Workflow
Caption: ATP-competitive kinase inhibition model.
Conclusion
2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol can be synthesized efficiently via a well-established cyclocondensation reaction. Its structure and purity can be rigorously confirmed through standard spectroscopic and physical characterization techniques. As a member of the highly valued pyrazolo[1,5-a]pyrimidine family, this compound holds significant potential as a scaffold for the development of novel therapeutics, particularly as a kinase inhibitor for applications in oncology and the treatment of inflammatory diseases. Further investigation into its specific biological activities is highly warranted.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine deriv
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- An NMR and Computational Study of Azolo[ a ]pyrimidines with Special Emphasis on Pyrazolo[1,5 - ResearchGate.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum. ChemicalBook.
- Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents...
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.
- Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerLink.
- 1H-Pyrazolo[4,3-d]pyrimidin-7-amine. NIST WebBook.
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. NIH.
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. 2fGnQRGjjyj1cIj8iM)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
